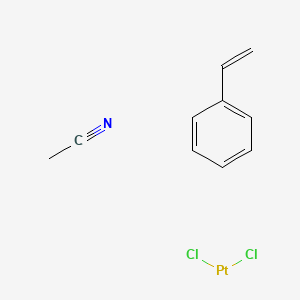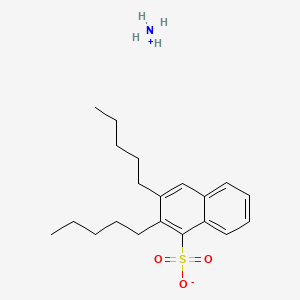
Ammonium dipentylnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium dipentylnaphthalenesulphonate is an ionic surfactant known for its water solubility and is primarily used as an emulsifier and solubilizer. This compound finds extensive applications in various industrial sectors, including paints, pigments, and inks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of ammonium dipentylnaphthalenesulphonate involves large-scale sulfonation processes, where naphthalene is treated with sulfuric acid or oleum. The resulting sulfonic acid is then reacted with pentyl alcohols and neutralized with ammonium hydroxide to produce the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium dipentylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonates to thiols or sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalenes, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Ammonium dipentylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biochemical assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of paints, inks, and pigments to improve dispersion and stability
Wirkmechanismus
The mechanism of action of ammonium dipentylnaphthalenesulphonate primarily involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the compound interact with non-polar substances, while the hydrophilic heads interact with water, thereby solubilizing the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium bituminosulfonate: Used in dermatology for treating skin conditions.
Quaternary ammonium compounds: Known for their antimicrobial properties and used in disinfectants and antiseptics
Uniqueness
Ammonium dipentylnaphthalenesulphonate stands out due to its specific application as an emulsifier and solubilizer in industrial processes. Its unique structure allows it to effectively reduce surface tension and enhance the solubility of hydrophobic compounds, making it invaluable in various industrial applications .
Eigenschaften
CAS-Nummer |
61702-92-9 |
|---|---|
Molekularformel |
C20H31NO3S |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
azanium;2,3-dipentylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S.H3N/c1-3-5-7-11-16-15-17-12-9-10-14-19(17)20(24(21,22)23)18(16)13-8-6-4-2;/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,22,23);1H3 |
InChI-Schlüssel |
ZTRXAIIXCCGSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC2=CC=CC=C2C(=C1CCCCC)S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


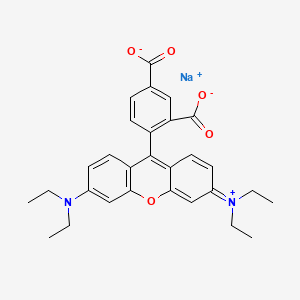


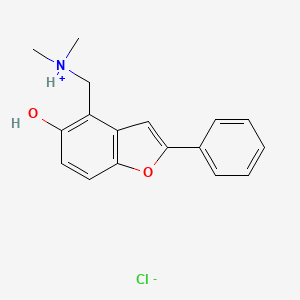
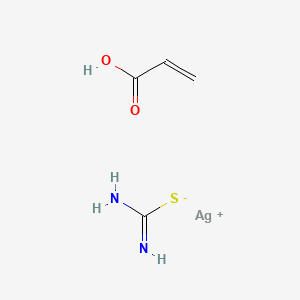
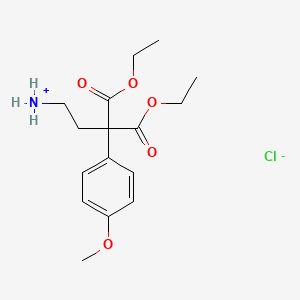
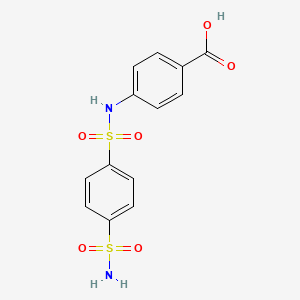
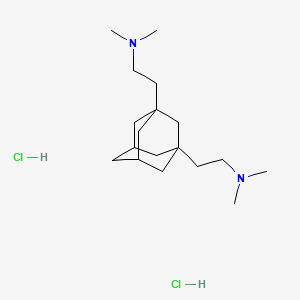
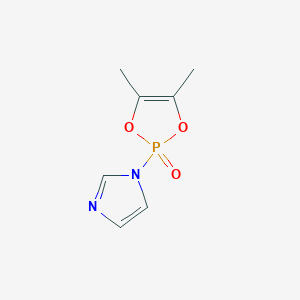
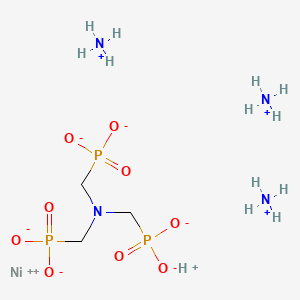
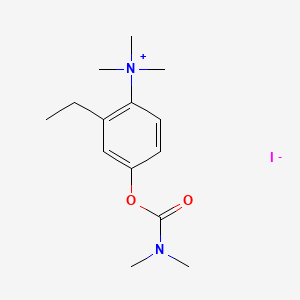
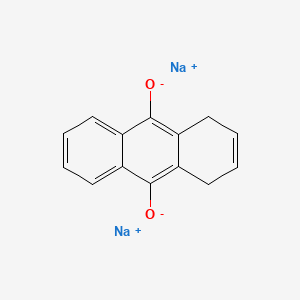
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
